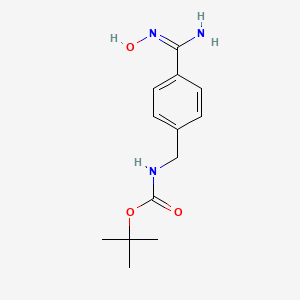

Tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate

CAS No.:

Cat. No.: VC18415268

Molecular Formula: C13H19N3O3

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19N3O3 |

|---|---|

| Molecular Weight | 265.31 g/mol |

| IUPAC Name | tert-butyl N-[[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]methyl]carbamate |

| Standard InChI | InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-8-9-4-6-10(7-5-9)11(14)16-18/h4-7,18H,8H2,1-3H3,(H2,14,16)(H,15,17) |

| Standard InChI Key | QDVBCHJDHLYNCR-UHFFFAOYSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)/C(=N\O)/N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=NO)N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a benzylcarbamate backbone substituted at the para position with an N-hydroxycarbamimidoyl group () and protected by a tert-butyloxycarbonyl (Boc) group. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic transformations. Key structural features include:

-

Boc Protection: The tert-butyloxycarbonyl group () at the benzyl position.

-

Hydroxycarbamimidoyl Group: A resonance-stabilized imine () capable of participating in nucleophilic additions and cyclization reactions.

The isomeric SMILES notation is , reflecting the E-configuration of the imine group.

Spectroscopic and Computational Data

-

InChIKey: QDVBCHJDHLYNCR-UHFFFAOYSA-N.

-

PubChem CID: 56777198.

-

LogP: Calculated values range from 1.72 (MLOGP) to 2.56 (iLOGP), indicating moderate lipophilicity .

-

TPSA: 55.4 Ų, suggesting moderate polarity due to the carbamate and hydroxyimine groups .

Synthesis and Optimization

Primary Synthetic Route

The most documented synthesis involves a two-step process starting from tert-butyl 4-formylbenzylcarbamate (CAS 156866-52-3) :

-

Oxidation of Alcohol Precursor:

-

Formation of Hydroxycarbamimidoyl Group:

-

Reagents: Hydroxylamine hydrochloride () and triethylamine () in tetrahydrofuran ().

-

Mechanism: Nucleophilic addition of hydroxylamine to the aldehyde, followed by tautomerization to the imine.

-

Alternative Method Using Dess-Martin Periodinane

A higher-yielding approach employs Dess-Martin periodinane () for oxidation:

-

Conditions: Reaction in at to room temperature for 3 hours.

-

Advantages: Avoids stoichiometric metal oxides and achieves quantitative yields .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., , ) but poorly soluble in water () .

-

Stability: Sensitive to acidic conditions due to Boc group lability. Storage recommendations include inert atmospheres and temperatures below .

Spectroscopic Characterization

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s dual functionality enables its use in:

-

Peptide Mimetics: The Boc group facilitates solid-phase peptide synthesis (SPPS), while the hydroxycarbamimidoyl group serves as a latent amine for cross-coupling.

-

Heterocycle Formation: Cyclization reactions with ketones or aldehydes yield imidazoles and pyrimidines, common scaffolds in kinase inhibitors.

Case Study: Antiviral Agents

Structural analogs of tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate have been investigated for protease inhibition in HIV-1, leveraging the imine’s ability to coordinate catalytic metal ions.

Future Directions

Research gaps include:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral imine derivatives.

-

In Vivo Studies: Assessing pharmacokinetics and toxicity profiles for drug candidacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume